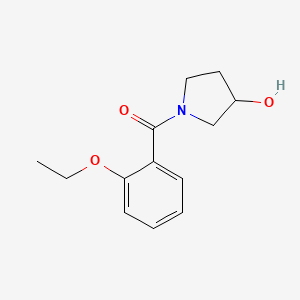

1-(2-Ethoxybenzoyl)pyrrolidin-3-ol

描述

准备方法

The synthesis of 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, azide, or azomethine ylide, with a dipolarophile, typically an olefin . This method is known for its regio- and stereoselectivity. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

化学反应分析

1-(2-Ethoxybenzoyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(2-Ethoxybenzoyl)pyrrolidin-3-ol has been found to exhibit various biological activities, including anti-inflammatory and analgesic properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects. In industry, it may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

作用机制

The mechanism by which 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that similar compounds interact with proteins such as Akt, which may be involved in the compound’s biological activity . The exact molecular targets and pathways for this compound are still under investigation.

相似化合物的比较

1-(2-Ethoxybenzoyl)pyrrolidin-3-ol can be compared with other pyrrolidin-3-ol derivatives, such as 1-(2-Methoxybenzyl)pyrrolidin-3-ol . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties compared to other similar compounds.

生物活性

Overview

1-(2-Ethoxybenzoyl)pyrrolidin-3-ol is a compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, particularly its anti-inflammatory and analgesic properties . Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound's pyrrolidine ring and ethoxybenzoyl group facilitate binding to specific enzymes and receptors, leading to modulation of their activities.

Key Interactions

- Enzyme Inhibition/Activation : The compound can inhibit or activate enzymes involved in inflammatory pathways, influencing the production of pro-inflammatory cytokines.

- Cell Signaling Modulation : It affects cell signaling pathways, potentially altering gene expression and cellular metabolism.

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can suppress the production of inflammatory mediators, contributing to its anti-inflammatory effects.

- Analgesic Properties : The compound has been reported to exhibit pain-relieving effects in various animal models, indicating its potential as an analgesic agent.

Pharmacokinetics and Dosage Effects

Pharmacokinetic studies reveal that the absorption, distribution, metabolism, and excretion (ADME) of this compound are influenced by its physicochemical properties. The dosage has a significant impact on its efficacy and safety profile:

- Low Doses : At lower concentrations, the compound exhibits beneficial effects on cellular functions without causing toxicity.

- High Doses : Higher doses may lead to adverse effects, including cellular damage or disruption of normal functions.

Case Studies

In laboratory settings, several studies have assessed the effects of this compound:

- In Vitro Studies : These studies demonstrated that the compound modulates the activity of signaling proteins and transcription factors, leading to altered gene expression patterns.

- In Vivo Studies : Animal models have shown that administration of this compound results in significant reductions in pain response and inflammation markers.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrrolidine derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(2-Methoxybenzyl)pyrrolidin-3-ol | Moderate analgesic effects | Similar enzyme interaction |

| This compound | Strong anti-inflammatory and analgesic | Inhibits inflammatory cytokines |

属性

IUPAC Name |

(2-ethoxyphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-12-6-4-3-5-11(12)13(16)14-8-7-10(15)9-14/h3-6,10,15H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYQMBAYHKRTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。